(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol
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Overview
Description
The compound (2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a sugar moiety, which is further modified with multiple ether and amino groups, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol involves multiple steps, starting with the preparation of the purine base and the sugar moiety. The purine base can be synthesized through a series of condensation reactions, while the sugar moiety is typically derived from a protected ribose derivative. The final coupling of the purine base with the sugar moiety is achieved through glycosylation reactions under acidic or basic conditions, followed by deprotection steps to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The amino and ether groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The ether and amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and nucleoside analogs, such as:
Adenosine: A naturally occurring nucleoside with similar structural features.
Tenofovir: An antiviral drug with a modified purine base.
Acyclovir: An antiviral drug with a similar sugar moiety.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C45H60N6O11 |
---|---|
Molecular Weight |
861.0 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C45H60N6O11/c1-54-36-14-10-34(11-15-36)45(33-8-4-3-5-9-33,35-12-16-37(55-2)17-13-35)61-30-38-40(52)41(53)44(62-38)51-32-50-39-42(48-31-49-43(39)51)47-19-7-21-57-23-25-59-27-29-60-28-26-58-24-22-56-20-6-18-46/h3-5,8-17,31-32,38,40-41,44,52-53H,6-7,18-30,46H2,1-2H3,(H,47,48,49)/t38-,40-,41-,44-/m1/s1 |
InChI Key |
VBISEHZEMAAMKL-FOQJVDBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NCCCOCCOCCOCCOCCOCCCN)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NCCCOCCOCCOCCOCCOCCCN)O)O |
Origin of Product |
United States |
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